Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Medicinal chemistry Lipophilicity Halogen bonding

2-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic benzamide derivative incorporating a 2-bromophenylcarbonyl moiety linked via an ethyl spacer to a heterocyclic core containing both 3,5-dimethylpyrazole and thiophene rings. The compound, bearing the molecular formula C₁₈H₁₈BrN₃OS, serves as a versatile intermediate in medicinal chemistry and agrochemical research, with its distinct substitution pattern—ortho-bromine on the benzamide and thiophen-2-yl on the ethylamine bridge—conferring unique physicochemical properties that differentiate it from halogen-, heterocycle-, and regioisomeric analogs.

Molecular Formula C18H18BrN3OS
Molecular Weight 404.33
CAS No. 2034598-83-7
Cat. No. B2767261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
CAS2034598-83-7
Molecular FormulaC18H18BrN3OS
Molecular Weight404.33
Structural Identifiers
SMILESCC1=CC(=NN1C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3)C
InChIInChI=1S/C18H18BrN3OS/c1-12-10-13(2)22(21-12)16(17-8-5-9-24-17)11-20-18(23)14-6-3-4-7-15(14)19/h3-10,16H,11H2,1-2H3,(H,20,23)
InChIKeyDYGCQVJZLXJCHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034598-83-7): Procurement-Relevant Structural and Physicochemical Profile


2-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic benzamide derivative incorporating a 2-bromophenylcarbonyl moiety linked via an ethyl spacer to a heterocyclic core containing both 3,5-dimethylpyrazole and thiophene rings [1]. The compound, bearing the molecular formula C₁₈H₁₈BrN₃OS, serves as a versatile intermediate in medicinal chemistry and agrochemical research, with its distinct substitution pattern—ortho-bromine on the benzamide and thiophen-2-yl on the ethylamine bridge—conferring unique physicochemical properties that differentiate it from halogen-, heterocycle-, and regioisomeric analogs [1].

Why Close Analogs of 2-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide Cannot Be Interchanged Without Quantitative Justification


Generic substitution among structurally related pyrazole-thiophene benzamides introduces significant risk of divergent reactivity, lipophilicity, and target engagement. Even minor perturbations—such as replacing the ortho-bromine with chlorine, swapping the thiophene for a furan, or altering the regioisomeric attachment of the heterocycle—can produce measurable shifts in critical parameters including lipophilicity (Δ logP ≥ 0.5 units), molecular polar surface area, hydrogen-bonding capacity, and cross-coupling reactivity profiles [1]. These differences preclude the assumption of functional equivalence in synthetic and biological contexts, necessitating head-to-head quantitative comparison before procurement decisions [1].

Quantitative Differentiation Evidence: 2-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide Versus Closest Comparators


Ortho-Bromine vs. Meta-Chlorine Substitution: Impacts on Lipophilicity and Steric Profile

Target compound substitutes benzene with Br at the 2-position, whereas the closest comparator (CAS 2034598-56-4) bears Cl at the 3-position. This difference in halogen identity and regiochemistry alters lipophilicity: advanced XLogP3 calculations indicate a value of 4.0 for the meta-chloro analog [1], while the presence of ortho-bromine in the target compound is predicted to increase logP by approximately 0.5–0.7 units based on the established Hansch π constants (Br = 0.86; Cl = 0.71, corrected for positional effects) [2]. The larger van der Waals radius of Br (1.85 Å) vs. Cl (1.75 Å) further modulates steric interactions within enzyme binding pockets [2].

Medicinal chemistry Lipophilicity Halogen bonding

Thiophene-2-yl vs. Furan-2-yl Heterocycle: Differential π-Stacking and H-Bonding Capacity

An otherwise identical analog (CAS 2034543-32-1) replaces the thiophen-2-yl ring with furan-2-yl [1]. This switch alters both the electronic character of the heterocycle and the hydrogen-bonding landscape: thiophene sulfur acts as a weak hydrogen-bond acceptor (HBA), while furan oxygen is a stronger HBA [2]. Quantitative analysis of computed molecular electrostatic potentials reveals that the thiophene ring exhibits a less negative potential surface, reducing off-target H-bond interactions compared to the furan analog [2]. Additionally, thiophene's greater polarizability (11.0 ų vs. 8.5 ų for furan) enhances dispersion interactions in hydrophobic protein pockets [2].

Medicinal chemistry Bioisosteric replacement Molecular recognition

Synthetic Utility: Differential Reactivity of Aryl Bromide vs. Aryl Chloride in Pd-Catalyzed Cross-Coupling

The ortho-bromine in the target compound offers superior reactivity in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings compared to the meta-chlorine in the analog (CAS 2034598-56-4). Kinetic studies on model aryl halides demonstrate that Ph-Br undergoes oxidative addition to Pd(0) approximately 10–50 times faster than Ph-Cl under standard conditions (Pd(PPh₃)₄, K₂CO₃, 80 °C) [1]. This translates to higher yields and lower catalyst loadings when the target compound is used as a synthetic intermediate [1]. Conversely, the chloro analog requires more forcing conditions or specialized ligands (e.g., SPhos, XPhos) to achieve comparable conversion [2].

Synthetic chemistry Cross-coupling Building block versatility

Molecular Weight and Heavy Atom Count: Impact on ADME Compliance and Fragment-Based Screening

Target compound has a molecular weight of 404.33 g·mol⁻¹ (24 heavy atoms), while the 3-chloro analog (CAS 2034598-56-4) weighs 359.87 g·mol⁻¹ (also 24 heavy atoms) [1]. The ΔMW of +44.46 g·mol⁻¹ reflects the mass difference between Br and Cl. Both compounds exceed the Lipinski Rule-of-Five MW cutoff of 500, but the brominated compound is closer to the ceiling, which may reduce passive permeability relative to the chloro analog—a consideration for lead optimization programs where lower MW is preferred [2]. The bromine atom contributes to a higher fraction of sp³-hybridized carbon ratio (0.33 vs. 0.33 for the chloro analog, identical due to identical skeleton) [1].

Drug-likeness ADME Fragment-based drug discovery

Optimal Application Scenarios for 2-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide Based on Quantitative Differentiation Evidence


Lead Optimization Requiring Enhanced Membrane Permeability via Higher Lipophilicity

In programs targeting intracellular enzymes or receptors, the predicted ΔlogP advantage of +0.5–0.7 units over the 3-chloro analog (CAS 2034598-56-4) [1] positions the brominated compound as a more permeable scaffold. This is particularly relevant for CNS targets, where logP values between 3 and 5 are desirable for blood–brain barrier penetration [2]. Experimental permeability assessment in a PAMPA or Caco-2 assay is recommended to confirm the predicted trend.

Diversification via Suzuki-Miyaura Cross-Coupling for Library Synthesis

The ortho-bromine substituent undergoes oxidative addition to Pd(0) approximately 10–50 times faster than the chlorine in the meta-chloro comparator [1], enabling high-throughput parallel synthesis of diverse analogs with reduced catalyst loading and shorter reaction times. This makes the target compound the reagent of choice for medicinal chemistry groups building focused libraries around a pyrazole-thiophene-benzamide core [1].

Reducing Off-Target hERG Binding Through Weaker H-Bond Accepting Heterocycle

When early safety profiling flags hERG channel inhibition in a furan-containing series (CAS 2034543-32-1), switching to the thiophen-2-yl analog offers a rational mitigation strategy: the weaker hydrogen-bond acceptor character of thiophene sulfur (ΔpK_BHX ≈ -1.5 units vs. furan oxygen) [1] reduces the likelihood of ionic interactions with the hERG pore residues, a well-established determinant of cardiotoxicity [2]. Procurement of the thiophene analog for hERG patch-clamp testing is justified by this measurable electronic difference.

Biophysical Studies Focusing on Halogen Bonding and Dispersion Interactions

The ortho-bromine substituent in the target compound is capable of forming halogen bonds with carbonyl oxygen atoms in protein backbones (C–Br···O=C distance ~3.0–3.3 Å, bond angle ~160°), an interaction that is substantially weaker with chlorine [1]. Combined with the higher polarizability of thiophene over furan (+2.5 ų) [2], the target compound is ideally suited for structural biology and biophysical studies (X-ray crystallography, ITC) aimed at probing the thermodynamic contributions of halogen bonding and London dispersion to ligand–protein affinity [1].

Quote Request

Request a Quote for 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.